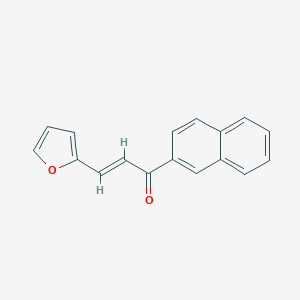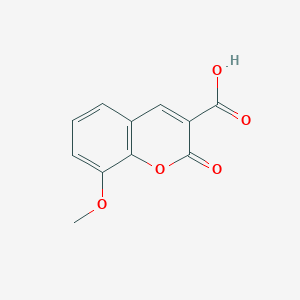![molecular formula C14H8BrN3 B187515 9-Bromo-6H-indolo[2,3-b]quinoxaline CAS No. 57743-36-9](/img/structure/B187515.png)
9-Bromo-6H-indolo[2,3-b]quinoxaline
Overview
Description
9-Bromo-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that combines the structural features of indoles and quinoxalines. This compound is known for its planar structure, which facilitates its interaction with biological molecules, particularly DNA. It has garnered significant attention due to its potential pharmacological activities, including anticancer, antiviral, and cytotoxic properties .
Mechanism of Action
- Role : It predominantly interacts with DNA through a process called intercalation . This means that it inserts itself between the base pairs of the DNA double helix, disrupting the normal processes associated with DNA replication and transcription .
- Thermal Stability : The stability of the 9-Br-IQ-DNA complex depends on the substituents and side chains attached to the 9-Br-IQ nucleus. Interestingly, highly active derivatives like NCA0424, B-220, and 9-OH-B-220 exhibit good binding affinity to DNA but poor inhibitory activity on topoisomerase II enzyme .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
9-Bromo-6H-indolo[2,3-b]quinoxaline plays a crucial role in biochemical reactions, primarily through its interactions with DNA and proteins. The compound exhibits strong DNA intercalation properties, which allows it to insert itself between the base pairs of the DNA helix. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription . Additionally, this compound interacts with various proteins, including topoisomerase II, although it shows poor inhibitory activity on this enzyme . The compound also modulates the activity of ATP-binding cassette transporters, contributing to its multidrug resistance modulating activity .
Cellular Effects
The effects of this compound on cellular processes are profound. The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. By intercalating into DNA, this compound disrupts the processes vital for DNA replication, leading to cytotoxic effects on cancer cells . This disruption also affects gene expression, resulting in the modulation of various cellular pathways. Furthermore, the compound’s interaction with ATP-binding cassette transporters impacts cellular metabolism by altering the efflux of drugs and other substrates .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through DNA intercalation. This interaction involves the insertion of the compound between the base pairs of the DNA helix, leading to the stabilization of the DNA structure and inhibition of DNA replication and transcription . The compound’s planar fused ring structure facilitates this intercalation, allowing it to form stable complexes with DNA. Additionally, this compound interacts with proteins such as topoisomerase II, although its inhibitory activity on this enzyme is limited . The compound also modulates the activity of ATP-binding cassette transporters, contributing to its multidrug resistance modulating activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits remarkable stability, with high thermal stability and resistance to degradation . Long-term studies have shown that this compound maintains its cytotoxic effects on cancer cells over extended periods, indicating its potential for sustained therapeutic applications . The stability and degradation of the compound can vary depending on the specific experimental conditions and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits cytotoxic effects on cancer cells, leading to the inhibition of tumor growth . At higher doses, this compound can cause toxic effects, including damage to normal cells and tissues . The threshold for these toxic effects varies depending on the specific animal model and the route of administration . It is essential to carefully optimize the dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability. The compound’s interaction with ATP-binding cassette transporters affects its efflux and distribution within cells . Additionally, this compound can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolic pathways can impact the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolism for therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s interaction with ATP-binding cassette transporters influences its efflux and accumulation within cells . Additionally, this compound can bind to specific proteins that facilitate its transport to different cellular compartments . These interactions play a crucial role in determining the compound’s localization and activity within cells .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with DNA and proteins. The compound’s ability to intercalate into DNA directs it to the nucleus, where it exerts its cytotoxic effects . Additionally, this compound can interact with specific proteins that target it to other subcellular compartments, such as the mitochondria or endoplasmic reticulum . These interactions influence the compound’s activity and function within different cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin or its derivatives with o-phenylenediamine. One common method includes the use of glacial acetic acid under microwave irradiation, which significantly reduces reaction time . Another approach involves the reaction of this compound with secondary amines in dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that utilize readily available starting materials and efficient catalysts. Transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization are commonly employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 9-Bromo-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: It can react with different nucleophiles to form substituted derivatives.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its biological activity.
Cycloaddition Reactions: These are used to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Anhydrous potassium carbonate in dry acetone is commonly used.
Oxidation Reactions: Potassium hexacyanoferrate(III) is employed for oxidation.
Cycloaddition Reactions: Copper-doped CdS nanoparticles under microwave irradiation.
Major Products: The major products formed from these reactions include various N-substituted derivatives and sulfonyl chloride derivatives .
Scientific Research Applications
9-Bromo-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It has shown potential as an anticancer and antiviral agent due to its cytotoxic properties.
Industry: It is used in the development of optoelectronic devices and as a sensitizer in various applications.
Comparison with Similar Compounds
Ellipticine: A naturally occurring alkaloid with similar DNA intercalating properties.
Cryptolepine: Another indole-quinoxaline derivative known for its cytotoxic activity.
9-Fluoro-6H-indolo[2,3-b]quinoxaline: A fluorinated analog with enhanced biological activity.
Uniqueness: 9-Bromo-6H-indolo[2,3-b]quinoxaline stands out due to its bromine substitution, which can significantly alter its electronic properties and enhance its interaction with biological targets. This makes it a versatile compound for various pharmacological applications .
Properties
IUPAC Name |
9-bromo-6H-indolo[3,2-b]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3/c15-8-5-6-10-9(7-8)13-14(17-10)18-12-4-2-1-3-11(12)16-13/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKOGWODOOMQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)NC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418261 | |
| Record name | 9-Bromo-6H-indolo[2,3-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57743-36-9 | |
| Record name | NSC78689 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Bromo-6H-indolo[2,3-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


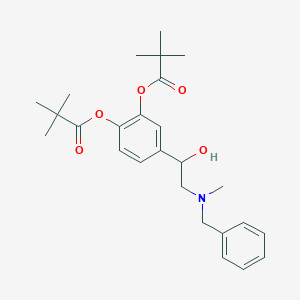
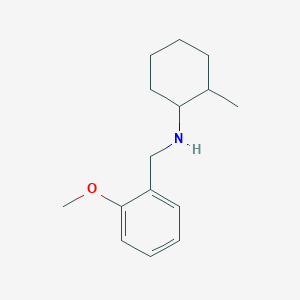
![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)
![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)
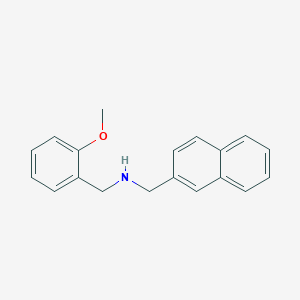
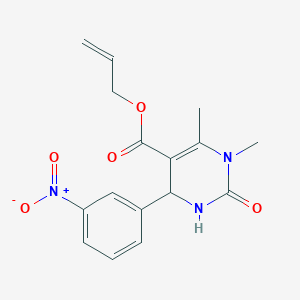
![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)
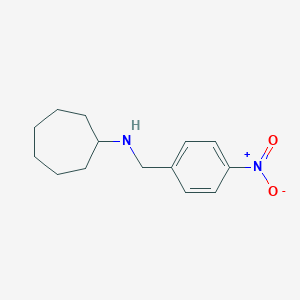
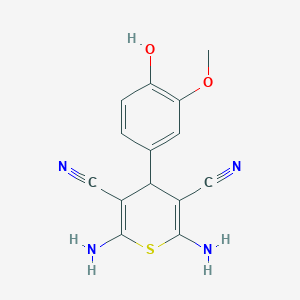

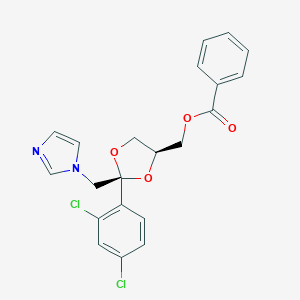
![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)
